[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
Overview
Description
CGP 55845 hydrochloride is a potent and selective antagonist of the gamma-aminobutyric acid type B receptor. This compound is widely used in neurological research due to its ability to inhibit the binding of agonists to the gamma-aminobutyric acid type B receptor, thereby preventing the release of gamma-aminobutyric acid and glutamate .
Preparation Methods
The synthesis of CGP 55845 hydrochloride involves several steps, including the formation of a phosphinic acid derivative and its subsequent reaction with a dichlorophenyl ethylamine derivative. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and the application of gentle warming to achieve the desired product . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
CGP 55845 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphinic acid and dichlorophenyl ethylamine moieties. Common reagents used in these reactions include bases and nucleophiles, which facilitate the substitution process. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
CGP 55845 hydrochloride is extensively used in scientific research, particularly in the field of neuroscience. It is employed to study the role of gamma-aminobutyric acid type B receptors in various neurological processes and disorders. This compound has been used to investigate the mechanisms underlying epilepsy, anxiety, and depression, as well as to explore potential therapeutic targets for these conditions . Additionally, CGP 55845 hydrochloride is used in pharmacological studies to evaluate the efficacy of new drugs targeting gamma-aminobutyric acid type B receptors.
Mechanism of Action
The mechanism of action of CGP 55845 hydrochloride involves its binding to the gamma-aminobutyric acid type B receptor, where it acts as an antagonist. By preventing the binding of agonists to this receptor, CGP 55845 hydrochloride inhibits the release of gamma-aminobutyric acid and glutamate, which are key neurotransmitters involved in inhibitory signaling in the brain . This inhibition leads to a reduction in neuronal excitability and has been shown to have therapeutic potential in various neurological disorders.
Comparison with Similar Compounds
CGP 55845 hydrochloride is unique among gamma-aminobutyric acid type B receptor antagonists due to its high potency and selectivity. Similar compounds include CGP 35348 and SCH 50911, which also act as antagonists of the gamma-aminobutyric acid type B receptor but differ in their chemical structures and pharmacological profiles . CGP 55845 hydrochloride is distinguished by its ability to inhibit both gamma-aminobutyric acid and glutamate release, making it a valuable tool in neurological research.
Properties
IUPAC Name |
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSPDOOCZZEIM-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150175-54-5 | |
Record name | CGP 55845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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